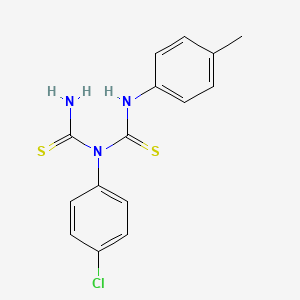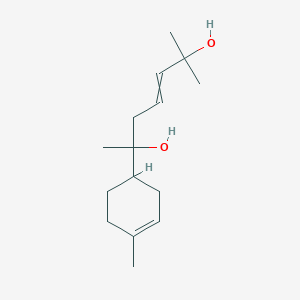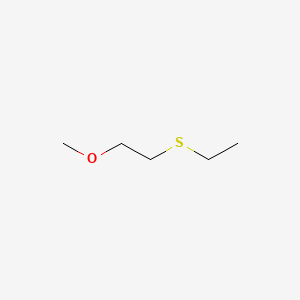
Ethane, 1-(ethylthio)-2-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethane, 1-(ethylthio)-2-methoxy- is an organic compound with the molecular formula C5H12OS It is characterized by the presence of an ethylthio group and a methoxy group attached to an ethane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1-(ethylthio)-2-methoxy- typically involves the reaction of ethylthiol with methoxyethane under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of Ethane, 1-(ethylthio)-2-methoxy- may involve more advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on a large scale.
化学反応の分析
Types of Reactions
Ethane, 1-(ethylthio)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The ethylthio and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of ethane and other hydrocarbons.
Substitution: Formation of various substituted ethane derivatives.
科学的研究の応用
Ethane, 1-(ethylthio)-2-methoxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethane, 1-(ethylthio)-2-methoxy- involves its interaction with specific molecular targets and pathways. The ethylthio and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations.
類似化合物との比較
Similar Compounds
Ethane, 1,1-bis(ethylthio)-: Similar structure but with two ethylthio groups.
Methoxyethane: Contains a methoxy group but lacks the ethylthio group.
Ethylthiol: Contains an ethylthio group but lacks the methoxy group.
Uniqueness
Ethane, 1-(ethylthio)-2-methoxy- is unique due to the presence of both ethylthio and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
56444-81-6 |
|---|---|
分子式 |
C5H12OS |
分子量 |
120.22 g/mol |
IUPAC名 |
1-ethylsulfanyl-2-methoxyethane |
InChI |
InChI=1S/C5H12OS/c1-3-7-5-4-6-2/h3-5H2,1-2H3 |
InChIキー |
QFUHDBWWTVDPBX-UHFFFAOYSA-N |
正規SMILES |
CCSCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


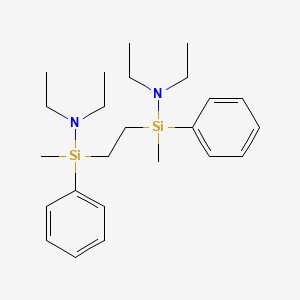
![2-[1-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14630621.png)
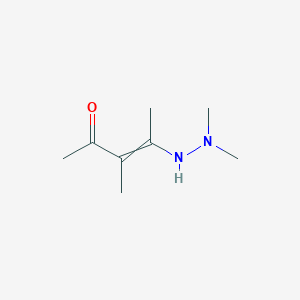
![[Butoxy(oxido)phosphoryl] phosphate](/img/structure/B14630628.png)
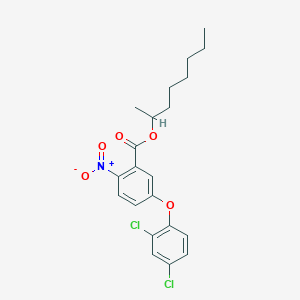
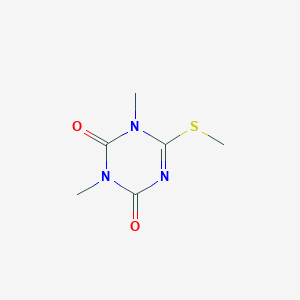
![3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14630634.png)
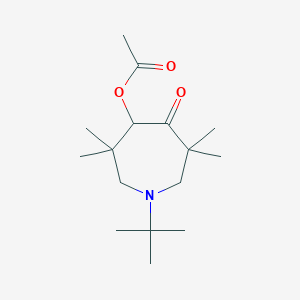
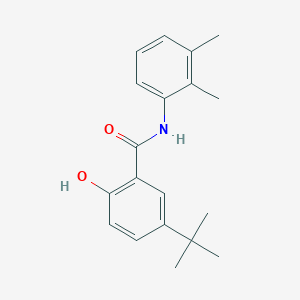
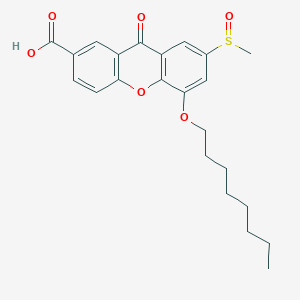
![N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14630665.png)
![[1,1'-Biphenyl]-4-yl (hexyloxy)acetate](/img/structure/B14630676.png)
